molecular formula C23H23N3O2S3 B2465426 N-benzyl-N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1260625-77-1

N-benzyl-N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2465426
CAS No.: 1260625-77-1
M. Wt: 469.64
InChI Key: PGMVVRGTUGEBIR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a thieno[3,2-d]pyrimidin-2-yl ring, a thiophene ring, and an acetamide group . It’s likely that this compound could have interesting chemical and biological properties due to its complex structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature, and its solubility would depend on the exact functional groups present .

Scientific Research Applications

  • Antifolate and Antitumor Agent Synthesis : This compound has been explored in the design and synthesis of antifolate agents. For instance, a study by Gangjee et al. (2007) focused on synthesizing classical and nonclassical analogues as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents. The synthesized compounds showed excellent inhibition of human DHFR and significant antitumor activity in cell culture. This suggests potential applications in cancer treatment (Gangjee et al., 2007).

  • Dual Inhibitor Synthesis for Thymidylate Synthase and DHFR : Another study by Gangjee et al. (2008) synthesized analogues as dual inhibitors of thymidylate synthase (TS) and DHFR. These compounds, including the studied compound, showed high potency against both enzymes, indicating their potential as dual-targeting antitumor agents (Gangjee et al., 2008).

  • Crystal Structure Studies : The crystal structures of related compounds have been analyzed, providing insights into their molecular conformation and potential interactions with biological targets. For example, Subasri et al. (2016) studied the crystal structures of similar compounds, which could inform the development of related pharmaceutical agents (Subasri et al., 2016).

  • Design for Potential Antitumor Agents : Research into the design and synthesis of this compound and its analogues as potential antitumor agents has been conducted. A study by Gangjee et al. (2009) explored this, focusing on compounds as dual TS and DHFR inhibitors with potential applications in cancer therapy (Gangjee et al., 2009).

  • GLS Inhibition for Cancer Treatment : The compound has also been examined in the context of glutaminase (GLS) inhibition. A study by Shukla et al. (2012) involved synthesizing analogues as GLS inhibitors, highlighting their potential in cancer treatment (Shukla et al., 2012).

  • Anticancer Activity of Thieno[3,2-d]pyrimidine Derivatives : Hafez and El-Gazzar (2017) synthesized novel derivatives and evaluated their anticancer activity. These compounds showed potent anticancer activity, comparable to doxorubicin, on several human cancer cell lines, suggesting significant therapeutic potential (Hafez & El-Gazzar, 2017).

Mechanism of Action

The mechanism of action of this compound is not clear without more information. If it has biological activity, it could interact with various enzymes or receptors in the body, but this would need to be determined through experimental studies .

Properties

IUPAC Name

N-benzyl-N-ethyl-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S3/c1-2-25(15-17-7-4-3-5-8-17)20(27)16-31-23-24-19-11-14-30-21(19)22(28)26(23)12-10-18-9-6-13-29-18/h3-9,11,13-14H,2,10,12,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMVVRGTUGEBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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